molecular formula C30H26ClN3O3S2 B2618685 N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride CAS No. 1216398-52-5

N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride

Cat. No.: B2618685
CAS No.: 1216398-52-5
M. Wt: 576.13
InChI Key: WUIGYGVXEIKCLU-UHFFFAOYSA-N
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Description

N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C30H26ClN3O3S2 and its molecular weight is 576.13. The purity is usually 95%.
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Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H25N3O3S2.ClH/c34-28(24-18-35-22-11-5-6-12-23(22)36-24)32-30-27(29-31-21-10-4-7-13-25(21)37-29)20-14-15-33(17-26(20)38-30)16-19-8-2-1-3-9-19;/h1-13,24H,14-18H2,(H,32,34);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUIGYGVXEIKCLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C(=C(S2)NC(=O)C3COC4=CC=CC=C4O3)C5=NC6=CC=CC=C6S5)CC7=CC=CC=C7.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

576.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

Benzothiazole derivatives have been reported to exhibit potent anti-tubercular activity They interact with various enzymes and proteins, potentially influencing biochemical reactions

Cellular Effects

The cellular effects of N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride are not well-documented. Benzothiazole derivatives have been shown to have inhibitory effects against M. tuberculosis, suggesting that they may influence cell function, including cell signaling pathways, gene expression, and cellular metabolism

Biological Activity

N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride is a complex organic compound that has garnered attention for its diverse biological activities. This article synthesizes current research findings on its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure characterized by multiple heterocyclic rings, including benzo[d]thiazole and thieno[2,3-c]pyridine. Its molecular formula is C34H37ClN4O3S3C_{34}H_{37}ClN_{4}O_{3}S_{3} with a molecular weight of 681.3 g/mol. The presence of various functional groups contributes to its reactivity and biological activity.

Mechanisms of Biological Activity

  • Inhibition of APE1 : Research indicates that derivatives of this compound exhibit significant inhibition of apurinic/apyrimidinic endonuclease 1 (APE1), an enzyme involved in DNA repair. For instance, related compounds demonstrated low micromolar activity against APE1 and enhanced the cytotoxic effects of alkylating agents like methylmethane sulfonate (MMS) and temozolomide (TMZ) in HeLa cell lines .
  • Anticancer Activity : The compound's ability to potentiate the cytotoxicity of DNA-damaging agents suggests its potential as an anticancer agent. The hyper-accumulation of apurinic sites in treated cells indicates that it may disrupt DNA repair mechanisms .
  • Broad Spectrum of Biological Activities : Beyond its role as an APE1 inhibitor, the compound has shown promise in various biological assays. It exhibits antibacterial and antifungal properties, making it a candidate for further exploration in antimicrobial therapy .

Structure-Activity Relationships (SAR)

The biological activity of this compound is closely linked to its structural features. Key findings from SAR studies include:

  • Substituent Effects : Variations in substituents on the benzo[d]thiazole and thieno[2,3-c]pyridine moieties significantly affect the potency against APE1 and overall biological activity. For example, introducing different alkyl groups can enhance enzyme inhibition .
  • Heterocyclic Ring Contributions : The presence of heteroatoms such as nitrogen and sulfur within the rings plays a crucial role in the compound's interaction with biological targets. This structural diversity allows for a range of reactivities and biological responses .

Case Studies

Several studies have investigated the biological effects of this compound:

  • Study on APE1 Inhibition : A focused medicinal chemistry effort revealed that specific analogs exhibited potent inhibition against APE1 with favorable pharmacokinetic profiles when tested in vivo .
  • Antimicrobial Activity Assessment : In vitro tests demonstrated that derivatives possess significant antibacterial properties against various strains, indicating potential applications in treating infections .

Summary Table of Biological Activities

Compound NameStructural FeaturesBiological Activity
This compoundMultiple heterocycles including benzo[d]thiazoleAnticancer (APE1 inhibition), Antimicrobial

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